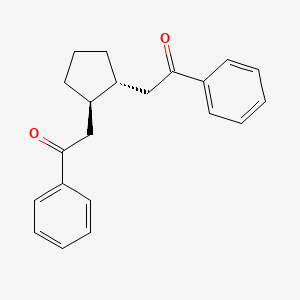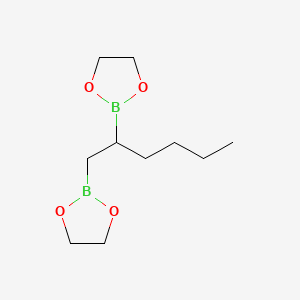
2,2'-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) is an organoboron compound that features two 1,3,2-dioxaborolane rings connected by a hexane-1,2-diyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) typically involves the reaction of hexane-1,2-diol with boronic acid derivatives under controlled conditions. One common method includes the use of a boronic acid esterification reaction, where hexane-1,2-diol is reacted with boronic acid in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
化学反应分析
Types of Reactions
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron centers to borohydrides.
Substitution: The dioxaborolane rings can participate in substitution reactions with nucleophiles, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dioxaborolane rings under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism by which 2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) exerts its effects involves the interaction of its boron centers with various molecular targets. The boron atoms can form reversible covalent bonds with nucleophiles, allowing the compound to participate in a range of chemical reactions. This reactivity is exploited in organic synthesis and materials science to create new compounds and materials with desired properties.
相似化合物的比较
Similar Compounds
1,3,2-Dioxaborolane: A simpler analog with a single dioxaborolane ring.
2,2’-(1,4-Phenylene)bis(1,3,2-dioxaborolane): Features a phenylene linker instead of a hexane-1,2-diyl linker.
2,2’-(Hexane-1,6-diyl)bis(1,3,2-dioxaborolane): Similar structure but with a different position of the hexane linker.
Uniqueness
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) is unique due to its specific hexane-1,2-diyl linker, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise control over molecular geometry and reactivity.
属性
CAS 编号 |
189563-63-1 |
|---|---|
分子式 |
C10H20B2O4 |
分子量 |
225.9 g/mol |
IUPAC 名称 |
2-[1-(1,3,2-dioxaborolan-2-yl)hexan-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H20B2O4/c1-2-3-4-10(12-15-7-8-16-12)9-11-13-5-6-14-11/h10H,2-9H2,1H3 |
InChI 键 |
HZZMZHDFCSDZJE-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCO1)CC(B2OCCO2)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)

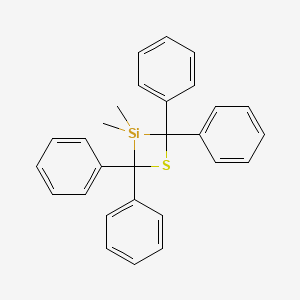
![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)
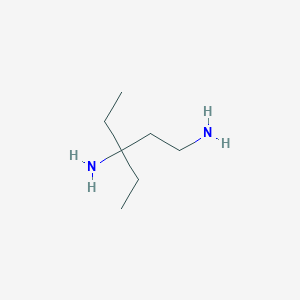
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)

![3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene](/img/structure/B12552817.png)
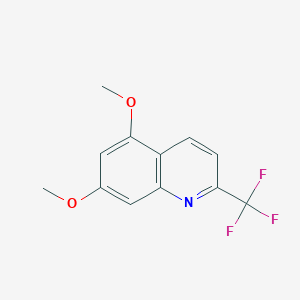
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12552830.png)


![3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid](/img/structure/B12552846.png)
